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Compound of Interest

Compound Name: 4-Methyl-2,1,3-benzothiadiazole

Cat. No.: B075618

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4-Methyl-2,1,3-benzothiadiazole (CAS No. 1457-92-7). The information presented herein is
essential for the identification, characterization, and quality control of this compound in
research and development settings. While direct experimental data for this specific molecule is
limited in publicly available literature, this guide compiles expected spectroscopic
characteristics based on data from closely related benzothiadiazole derivatives.

Chemical Structure and Properties

o |[UPAC Name: 4-Methyl-2,1,3-benzothiadiazole
e Molecular Formula: C7HsN2S

» Molecular Weight: 150.20 g/mol

e CAS Number: 1457-92-7

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for 4-Methyl-2,1,3-
benzothiadiazole based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Table 1: Predicted *H NMR Spectroscopic Data for 4-Methyl-2,1,3-benzothiadiazole

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~7.8-8.0 d 1H Aromatic H
~74-7.6 t 1H Aromatic H
~7.2-74 d 1H Aromatic H
~2.5 S 3H -CHs

Note: Predicted values are based on the analysis of substituted benzothiadiazole derivatives.
The exact chemical shifts and coupling constants would need to be confirmed by experimental
data.

Table 2: Predicted 13C NMR Spectroscopic Data for 4-Methyl-2,1,3-benzothiadiazole

Chemical Shift (8) ppm Assighment

~155 C=N

~150 C=N

~130 - 140 Aromatic C (quaternary)
~120 - 130 Aromatic CH

~115- 125 Aromatic CH

~110 - 120 Aromatic CH

~20 -CHs

Note: These are estimated chemical shift ranges. The precise values are dependent on the
solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 4-Methyl-2,1,3-benzothiadiazole
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Wavenumber (cm~?) Intensity Assignment

3050 - 3100 Medium Aromatic C-H stretch

2920 - 2980 Medium Aliphatic C-H stretch (-CHs)
1600 - 1620 Medium-Strong C=N stretching

1450 - 1580 Strong Aromatic C=C stretching
1380 - 1420 Medium C-N stretching

Aromatic C-H out-of-plane
700 - 900 Strong )
bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Data for 4-Methyl-2,1,3-benzothiadiazole

Solvent Amax (nm) Molar Absorptivity (g)
Ethanol ~250, ~320 To be determined
Chloroform ~255, ~325 To be determined

Note: Benzothiadiazole derivatives typically exhibit two main absorption bands corresponding
to T — T transitions. The exact maxima and molar absorptivity are solvent-dependent.*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

A sample of 4-Methyl-2,1,3-benzothiadiazole (5-10 mg) is dissolved in a deuterated solvent
(e.g., CDCIs, DMSO-ds) in a 5 mm NMR tube. *H and 3C NMR spectra are recorded on a 400
MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent
peak or an internal standard (e.g., tetramethylsilane, TMS). For *H NMR, a spectral width of O-
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10 ppm is typically used, while for 13C NMR, a range of 0-160 ppm is appropriate. Standard
pulse programs are used for data acquisition.

IR Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a
solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry
potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be
recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically
scanned over a range of 4000-400 cm~1,

UV-Vis Spectroscopy

A dilute solution of 4-Methyl-2,1,3-benzothiadiazole is prepared in a suitable UV-grade
solvent (e.g., ethanol, chloroform). The concentration is adjusted to obtain an absorbance
reading between 0.1 and 1.0. The UV-Vis absorption spectrum is recorded using a double-
beam spectrophotometer, typically from 200 to 800 nm, in a 1 cm path length quartz cuvette.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chemical compound like 4-Methyl-2,1,3-benzothiadiazole.

A generalized workflow for the spectroscopic characterization of a synthesized compound.

This guide provides a foundational understanding of the spectroscopic properties of 4-Methyl-
2,1,3-benzothiadiazole. For definitive structural confirmation and quality assessment, it is
imperative to acquire and analyze experimental data for the specific compound under
investigation.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methyl-2,1,3-
benzothiadiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b075618#spectroscopic-data-nmr-ir-uv-vis-of-4-
methyl-2-1-3-benzothiadiazole]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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